2-Bromo-3-(bromomethyl)-6-methoxypyridine
Description
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-bromo-3-(bromomethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
PADMKHHOBNUVSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Bromo-3-methoxypyridine as a Key Intermediate
Several patented methods describe the preparation of 2-bromo-3-methoxypyridine, which is a crucial precursor for the target compound:
From 3-hydroxypyridine derivatives:
The process involves bromination of 3-hydroxypyridine under controlled temperature (typically 10–15 °C) with bromine in alkaline aqueous solution, followed by methylation using methyl iodide in the presence of sodium methoxide in methanol/DMF solvent systems. This two-step sequence yields 2-bromo-3-methoxypyridine with yields up to 80% and purity exceeding 99%.From 2-nitro-3-methoxypyridine:
Direct bromination replaces the nitro group with bromine using brominating agents under organic acid solvents at 100–140 °C for 4–7 hours. This method offers high yield (up to 90%) and purity (99.6%), with simplified post-reaction workup and lower production costs compared to prior art.
Introduction of the Bromomethyl Group at the 3-Position
The bromomethyl substituent is typically installed via bromination of methyl groups adjacent to the pyridine ring:
Bromination of 3-(methyl)pyridine derivatives:
Using bromine or N-bromosuccinimide (NBS) in the presence of initiators and solvents like carbon tetrachloride or chloroform under controlled temperatures. The reaction selectively converts methyl groups to bromomethyl groups.Direct bromination of 2,6-dimethylpyridine derivatives:
This approach uses dibromo compounds as brominating agents (e.g., dibromohein) and initiators to achieve dibromomethylation at the 2- and 6-positions. Controlling reagent ratios and reaction conditions minimizes polybrominated by-products and improves yields.
One-Step or Sequential Synthesis of this compound
While direct one-step synthesis of this compound is less commonly reported, a plausible approach involves:
- Starting from 2-bromo-3-methoxypyridine prepared as above.
- Bromomethylation at the 3-position using brominating agents under mild conditions.
- Purification by recrystallization or chromatography.
Industrial methods may employ continuous flow reactors for large-scale bromination, improving control over reaction parameters and product consistency.
Reaction Conditions and Optimization
Reagents and Solvents
| Reagent | Role | Notes |
|---|---|---|
| Bromine (Br2) | Brominating agent | Requires controlled addition and cooling |
| N-Bromosuccinimide (NBS) | Bromination initiator | Used for selective benzylic bromination |
| Dibromohein | Brominating agent for methyl groups | Low toxicity, cost-effective |
| Sodium hydroxide (NaOH) | Base in aqueous bromination | Controls pH and reaction rate |
| Methyl iodide | Methylation reagent | Used for converting hydroxyl to methoxy |
| Carbon tetrachloride (CCl4) | Solvent for bromination | Non-polar, facilitates radical bromination |
| Dimethylformamide (DMF) | Solvent for substitution | Polar aprotic solvent, stabilizes intermediates |
Temperature and Time
- Bromination reactions are typically conducted at low to moderate temperatures (0–15 °C) to control regioselectivity and avoid overbromination.
- Methylation reactions proceed at reflux or room temperature over several hours.
- Higher temperatures (100–140 °C) are used in some direct bromination methods involving nitro-substituted precursors.
Yield and Purity Considerations
- Controlling stoichiometry of brominating agents and initiators is critical to minimize polybrominated by-products.
- Post-reaction workup often includes pH adjustment, extraction, recrystallization, and drying.
- Debromination steps have been reported to remove excess bromine substitution but add complexity and cost.
Comparative Analysis of Preparation Methods
Summary Table of Key Preparation Steps for this compound
| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination (ring substitution) | 2-nitro-3-methoxypyridine | Brominating agent, organic acid solvent, 100–140 °C, 4–7 h | ~90 | High yield and purity, simple workup |
| 2 | Bromomethylation (side chain) | 2-bromo-3-methoxypyridine | Bromine or dibromohein, initiator, CCl4, controlled temp | High | Requires control to avoid polybromination |
| 3 | Methylation (if starting from hydroxyl) | 2-bromo-3-hydroxypyridine | Sodium methoxide, methyl iodide, methanol/DMF, reflux | ~80 | Converts hydroxyl to methoxy group |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include less substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-6-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)-6-methoxypyridine depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism involves interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the specific application and the structure of the final product .
Comparison with Similar Compounds
Structural and Functional Differences
Pharmacological and Industrial Relevance
- 3-Bromo-5-methoxypyridine : Used in hybrid molecules like 14-azacamptothecin, combining camptothecin and luotonin A scaffolds .
- 5-Bromo-2-methoxypyridin-3-amine: Serves as a precursor for antitumor agents due to its amino-directed functionalization .
Research Findings and Data
Stability and Handling
- Target Compound : Requires storage at 2–8°C to prevent degradation, reflecting its higher reactivity compared to stable analogs like 2-Bromo-6-methoxypyridine .
Biological Activity
2-Bromo-3-(bromomethyl)-6-methoxypyridine is a bromopyridine derivative notable for its unique molecular structure, which includes two bromine substituents and a methoxy group on the pyridine ring. This configuration enhances its reactivity and potential applications in biological systems and organic synthesis. The compound's biological activity is primarily attributed to its interactions with various molecular targets, which can lead to significant pharmacological effects.
- Molecular Formula : C₇H₈Br₂N O
- Molecular Weight : 251.95 g/mol
- Structure : The compound features a pyridine ring substituted with two bromine atoms and a methoxy group, which influences its reactivity and interaction with biological macromolecules.
The biological activity of this compound is linked to its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can alter the function or structure of these macromolecules, making it a candidate for drug discovery and development. The presence of bromine atoms facilitates nucleophilic attack, allowing the compound to act as an inhibitor in enzymatic pathways or modulate receptor activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for developing therapeutic agents.
- Receptor Modulation : It has potential applications in modulating receptor activity, impacting various physiological processes.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
| Receptor Modulation | Modulates receptor activity affecting signal transduction. |
| Antimicrobial Activity | Potential effectiveness against certain bacterial strains. |
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
A study demonstrated that this compound could inhibit the activity of specific enzymes involved in bacterial metabolism. High concentrations (50 μM) resulted in approximately 50% inhibition of enzyme activity, indicating significant potential for therapeutic applications against bacterial infections . -
Receptor Interaction Studies :
Interaction studies revealed that the compound could modulate receptor activity, leading to alterations in cellular signaling pathways. This modulation could be beneficial in treating diseases where receptor dysregulation is a factor . -
Antimicrobial Activity :
Preliminary tests showed that this compound exhibited antimicrobial properties against certain strains of bacteria, suggesting its potential as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves bromination processes. Common methods include:
- Direct Bromination : Utilizing bromine in the presence of a catalyst to introduce bromine substituents onto the pyridine ring.
- Nucleophilic Substitution Reactions : Employing nucleophiles to replace hydrogen atoms with bromine or methoxy groups.
These methods ensure high efficiency and reproducibility in synthesizing this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-3-(bromomethyl)-6-methoxypyridine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or halogenation of precursor pyridine derivatives. Key steps include:
- Precursor Selection : Starting with 6-methoxypyridine derivatives, introduce bromine at the 2- and 3-positions using brominating agents like PBr₃ or NBS ( ).
- Temperature Control : Maintain temperatures between 0–5°C during bromomethylation to avoid polybromination byproducts ( ).
- Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity in bromination ( ).
- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound with >90% purity ( ).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns and bromine positions (e.g., δ ~4.5 ppm for -CH₂Br, δ ~3.9 ppm for -OCH₃) ( ).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 281.89) ().
- HPLC-PDA : Monitor purity using a C18 column with a methanol/water mobile phase (retention time ~8–10 min) ( ).
Advanced Research Questions
Q. How does the electron-withdrawing bromine group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Insight : The 2-bromo group activates the pyridine ring for Suzuki-Miyaura coupling by increasing electrophilicity at the 2-position. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/Na₂CO₃ at 80°C ( ).
- Competing Pathways : The bromomethyl group may undergo elimination under basic conditions, requiring careful pH control (pH 7–8) ( ).
- Contradiction Resolution : Conflicting reports on coupling efficiency can arise from solvent polarity; DMF improves solubility but may promote side reactions ( ).
Q. What strategies can resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen to measure decomposition onset temperature (expected range: 150–170°C) ( ).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events (e.g., crystallization at ~90°C) ( ).
- Controlled Humidity Studies : Stability variations may stem from hygroscopicity; store samples in desiccators with silica gel ( ).
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrodinger Suite to correlate structural features (e.g., bromine electronegativity, methoxy group hydrophobicity) with activity against targets like kinase enzymes ( ).
- Docking Simulations : AutoDock Vina to assess binding affinity to receptors (e.g., adenosine A₂A receptor; binding energy ≤ -8.0 kcal/mol indicates potential) ( ).
Experimental Design & Data Analysis
Q. How to design an experiment to evaluate the compound’s reactivity in nucleophilic substitutions versus elimination reactions?
- Methodological Answer :
- Variable Screening : Vary base strength (e.g., K₂CO₃ vs. t-BuOK) and solvent (polar aprotic vs. non-polar) in SN2 reactions.
- Product Analysis : Use GC-MS to distinguish between substitution (retained molecular weight) and elimination (loss of HBr; MW reduction by 81.9 Da) ( ).
- Kinetic Profiling : Pseudo-first-order rate constants (k) derived from time-resolved ¹H NMR to quantify pathway dominance ( ).
Q. What are the best practices for handling contradictions in spectroscopic data across different studies?
- Methodological Answer :
- Reference Standards : Compare spectra with PubChem-deposited data for 2-bromo-6-methoxypyridine derivatives ().
- Solvent Artifact Checks : Ensure solvents (e.g., CDCl₃) are deuterated and free of proton impurities that may obscure NMR signals ( ).
- Collaborative Validation : Share raw data (e.g., .dx NMR files) via platforms like Zenodo for peer verification ( ).
Structural & Functional Analysis
Q. How does the bromomethyl group’s steric hindrance affect the compound’s ability to act as a ligand in coordination chemistry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
